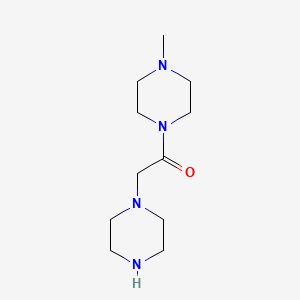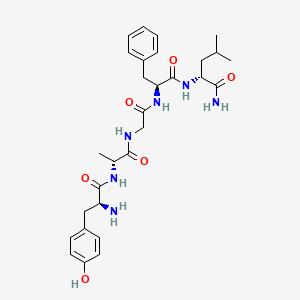
Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate
Übersicht
Beschreibung
Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate, also known as Methyl dihydrojasmonate (MDJ), is a synthetic fragrance compound that has been widely used in the fragrance industry due to its floral, fruity, and woody odor. However, in recent years, MDJ has gained attention in the scientific community due to its potential applications in various fields, including biomedical research, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate exhibits interesting reactivity in chemical synthesis. For instance, Koz’minykh et al. (2006) demonstrated that methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates can react with aromatic amines, leading to products of regioselective addition at the α-position of the activated exocyclic C=C bond (Koz’minykh et al., 2006). This highlights its potential as a building block in organic chemistry for synthesizing complex molecules.
Anticancer Activity
Research has shown that derivatives of 2,3-dihydro-1H-inden-1-one, a structurally related compound, exhibit anticancer activities. Karaburun et al. (2018) synthesized and studied the anticancer activity of certain 1H-inden-1-one substituted acetamide derivatives, suggesting potential therapeutic applications (Karaburun et al., 2018).
Photovoltaic Properties
The compound and its related derivatives have also been explored in the field of solar energy. Ali et al. (2020) designed new molecules based on 5,6-difluoro-3-oxo-2,3-dihydro-1H-indene for enhancing photovoltaic properties. These molecules show potential in organic solar cell applications (Ali et al., 2020).
Corrosion Inhibition
In the field of materials science, derivatives of methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate have been studied as corrosion inhibitors. Elazhary et al. (2019) investigated the corrosion inhibition of related triazole derivatives in sulfuric acid solutions, demonstrating their effectiveness as mixed-type inhibitors (Elazhary et al., 2019).
Antimicrobial Activity
Compounds structurally similar to methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate have been evaluated for antimicrobial properties. For example, Swamy et al. (2019) synthesized inden-1-one derivatives and tested them against bacterial and fungal organisms, showing moderate to good antimicrobial activity (Swamy et al., 2019).
Molecular Structure Analysis
The molecular structure of methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate and its derivatives has been a subject of interest in crystallography. Studies like that of Li et al. (2015) have detailed the crystal structure of related compounds, which is essential for understanding their chemical properties and potential applications (Li et al., 2015).
Zukünftige Richtungen
The future directions for research on “Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . As with any chemical compound, it’s important to fully understand its properties and potential impacts on health and the environment.
Eigenschaften
IUPAC Name |
methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)8-9-6-10-4-2-3-5-11(10)7-9/h2-5,9H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYDRDKUXNKSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555712 | |
| Record name | Methyl (2,3-dihydro-1H-inden-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate | |
CAS RN |
53273-37-3 | |
| Record name | Methyl (2,3-dihydro-1H-inden-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

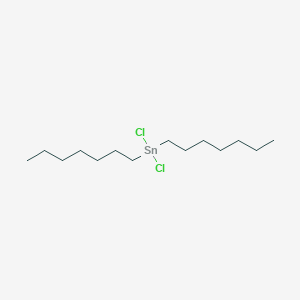
![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)

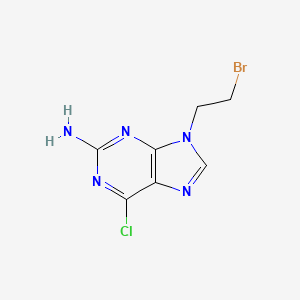


![(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B1602084.png)
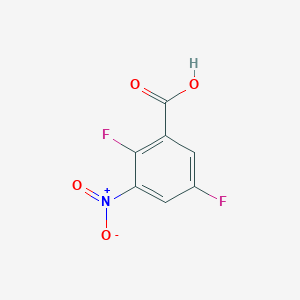
![3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde](/img/structure/B1602090.png)
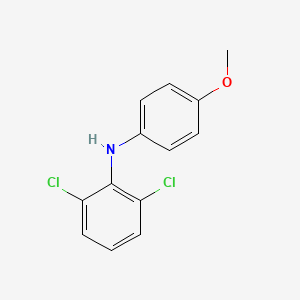

![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)
